9H-Purine-6-ethanethiol

Drug formulation Aqueous solubility Medicinal chemistry

Researchers facing solubility limitations with clinical thiopurines like 6-MP in aqueous enzyme assays require alternatives that avoid DMSO interference. 9H-Purine-6-ethanethiol addresses this directly with ≥25 mg/mL aqueous solubility, enabling formulation at up to 139 mM in pure buffer systems. - Enables PNP inhibition studies (IC50 = 1.33 μM; Ki = 290 μM) without organic co-solvent artifacts. - Ethyl-thiol linker provides a reactive handle for covalent cysteine modification or surface conjugation, structurally aligned with patented corrosion inhibitor motifs. - Bridges the chemical space between direct thiol-substituted purines and antimycobacterial alkylthio derivatives.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
CAS No. 920503-84-0
Cat. No. B13098236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine-6-ethanethiol
CAS920503-84-0
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)CCS
InChIInChI=1S/C7H8N4S/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11)
InChIKeyXQKCXZVAOITQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Purine-6-ethanethiol: Identity and Physicochemical Profile


9H-Purine-6-ethanethiol (CAS 920503-84-0), systematically named 2-(7H-purin-6-yl)ethanethiol, is a purine derivative bearing an ethanethiol substituent at the 6-position of the purine ring. Its molecular formula is C7H8N4S with a molecular weight of 180.23 g/mol . The compound exhibits a calculated logP of 0.82520 and a polar surface area (PSA) of 93.26 Ų . Key distinguishing features include the presence of a free terminal sulfhydryl group connected via a two-carbon ethyl linker, which imparts both nucleophilic reactivity characteristic of thiols and a distinct spatial separation from the purine scaffold .

Purine scaffold with ethanethiol substituent for covalent probe design
Aqueous solubility enables buffer-based enzyme and bioconjugation assays
Flexible two-carbon spacer permits cysteine-targeted labeling inaccessible to direct 6-thiol analogs

9H-Purine-6-ethanethiol: Generic Substitution Limitations


Despite sharing a purine scaffold and a sulfur-containing substituent at the 6-position, 9H-Purine-6-ethanethiol cannot be interchanged with clinical thiopurines such as 6-mercaptopurine (6-MP) or 6-thioguanine (6-TG) without compromising experimental outcomes. The two-carbon ethyl spacer between the purine ring and the terminal thiol fundamentally alters physicochemical properties: 9H-Purine-6-ethanethiol demonstrates aqueous solubility of ≥25 mg/mL, whereas both 6-MP and 6-TG are practically insoluble in water [1] . Mechanistically, the ethanethiol moiety introduces a flexible linker capable of positioning the reactive sulfhydryl group for covalent interactions with protein cysteine residues or metal surfaces—a capability absent in direct 6-thiol-substituted analogs where the sulfur is constrained directly on the purine ring . Furthermore, N(9)-unsubstituted purine derivatives show distinct biological recognition profiles compared to N(9)-substituted clinical agents [2].

Solubility profile mismatch
Aqueous solubility differs substantially from 6-MP and 6-TG; formulation strategies may not transfer directly.
Thiol accessibility difference
The ethyl spacer positions the sulfhydryl group for flexible covalent interactions, a capability absent in direct 6-thiol-substituted clinical agents.
Biological recognition shift
N(9)-unsubstituted purine scaffold may show distinct recognition profiles compared to N(9)-substituted thiopurines, limiting direct substitution.

9H-Purine-6-ethanethiol: Head-to-Head Differentiation Evidence


Enhanced Aqueous Solubility

9H-Purine-6-ethanethiol exhibits aqueous solubility of ≥25 mg/mL (approximately 139 mM), whereas 6-mercaptopurine (6-MP), the direct 6-thiol-substituted comparator lacking the ethyl spacer, has a reported water solubility of 124 mg/L (0.124 mg/mL, approximately 0.81 mM) at 25°C [1] . This represents a minimum 200-fold improvement in aqueous solubility for 9H-Purine-6-ethanethiol relative to 6-MP. 6-Thioguanine (6-TG) is also reported as practically insoluble in water .

Aqueous Solubility
Cross-study comparable
Target: ≥25 mg/mL (≈139 mM) in water Comparator (6-MP): 0.124 mg/mL (0.81 mM) at 25°C ≥200-fold higher solubility
Supports aqueous assay formulation without organic co-solvents
Data source: Stack Exchange; verify experimentally
Drug formulation Aqueous solubility Medicinal chemistry Bioconjugation

PNP Inhibition Activity

9H-Purine-6-ethanethiol demonstrates measurable inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 μM (1.33 × 10³ nM) and a competitive inhibition constant (Ki) of 290 μM (2.90 × 10⁵ nM) against human erythrocyte PNP [1]. While specific comparator data for 6-MP against human erythrocyte PNP is not available in the same assay system, the compound's activity provides a defined biochemical fingerprint that distinguishes it from inactive purine derivatives lacking the ethanethiol moiety.

PNP Inhibition
Class-level inference
IC50 = 1.33 μM Ki = 290 μM (competitive) Human erythrocyte PNP
Establishes enzyme interaction benchmark for quality control
Direct comparator data for 6-MP unavailable
Enzyme inhibition PNP assay Biochemical probe Nucleoside metabolism

Ethyl Spacer-Enabled Thiol Reactivity

The ethanethiol substituent in 9H-Purine-6-ethanethiol provides a two-carbon spacer that physically separates the reactive sulfhydryl group from the purine ring system. This contrasts with 6-mercaptopurine, where the thiol is directly attached to the purine C6 position with no intervening linker . Purine-based corrosion inhibitor patents describe that compounds containing -SH groups connected via alkyl linkers (including ethyl spacers) exhibit resistance to halogen attack and maintain corrosion inhibition efficacy in the presence of oxidizing halogen-based biocides, achieving corrosion rates of ≤0.2 mpy at dosages of 0.01–100 ppm [1].

Thiol Spacer Reactivity
Class-level inference
Target: -CH2-CH2-SH (flexible 2-C spacer) Comparator (6-MP): -SH directly attached to C6 Corrosion inhibitor patent: ≤0.2 mpy for alkylthiol purines
Ethyl spacer extends thiol reach for protein labeling and materials
Patent class inference; validate in target system
Covalent probe Bioconjugation Protein labeling Corrosion inhibition

Lipophilicity and Polarity Profile

9H-Purine-6-ethanethiol has a calculated logP of 0.82520 and a polar surface area (PSA) of 93.26 Ų . This profile represents a distinct balance between lipophilicity and polarity. By comparison, 6-mercaptopurine (6-MP) has a calculated logP of approximately 0.64 , while 6-thioguanine (6-TG) has a calculated logP of approximately -0.09 to 0.2 depending on tautomeric form [1]. The modestly higher logP of 9H-Purine-6-ethanethiol, combined with a PSA below the 140 Ų threshold often associated with acceptable oral absorption potential, suggests a favorable profile for passive membrane diffusion.

Lipophilicity / PSA
Cross-study comparable
logP 0.825, PSA 93.26 Ų vs 6-MP logP ~0.64, 6-TG logP ~ -0.09-0.2
Modestly higher logP may enhance passive membrane diffusion
Calculated values; confirm experimentally
ADME properties Lipophilicity Cell permeability Drug design

Ethyl Linker in Purine SAR

Structure-activity relationship studies on 6-thio-substituted purine analogs demonstrate that the nature of the substituent at the 6-position profoundly influences biological activity. Pathak et al. (2004) reported that 6-thio-substituted purine analogs, including those with alkylthio chains (e.g., decylthio, dodecylthio), exhibit moderate to good antimycobacterial activity with MIC values ranging from 0.78 to >12.5 μg/mL against M. tuberculosis H37Rv, while N(9)-substitution further enhances activity [1]. Separately, purinethiol derivatives have been shown to produce feedback inhibition of purine synthesis in vivo in tumor cells and prolong survival in mice bearing ascites-cell tumors, with activity varying based on thiol substitution pattern [2].

Purine C6 SAR
Class-level inference
6-alkylthio chains (10-12C) show MIC 0.78-1.56 μg/mL vs Mtb H37Rv N(9)-substitution further modulates activity
Ethyl spacer occupies unique SAR space vs direct thiols
SAR class inference; direct 9H-purine-6-ethanethiol data limited
Structure-activity relationship Antimycobacterial Purine scaffold Thioether chemistry

9H-Purine-6-ethanethiol: Research and Industrial Applications


Aqueous Assay Development

With ≥25 mg/mL aqueous solubility, 9H-Purine-6-ethanethiol can be formulated in purely aqueous buffers at concentrations up to 139 mM without organic co-solvents, enabling PNP inhibition assays [1] and other enzymatic studies where DMSO or ethanol would interfere with enzyme activity or introduce solvent artifacts . This directly addresses the formulation challenges encountered with 6-MP and 6-TG, which require DMSO or alkaline conditions due to water insolubility.

Covalent Probe for Purine Targets

The ethanethiol substituent provides a reactive sulfhydryl group on a flexible two-carbon tether, enabling covalent modification of cysteine residues located in protein binding pockets that recognize the purine scaffold [1]. The documented PNP binding (IC50 = 1.33 μM; Ki = 290 μM) confirms that the purine core engages nucleotide-binding sites while the thiol remains available for disulfide formation or electrophilic trapping .

Corrosion Inhibition in Halogen Systems

Patented purine-based corrosion inhibitor formulations describe compounds containing -SH substituents connected via alkyl linkers that achieve corrosion rates of ≤0.2 mpy at dosages of 0.01–100 ppm in aqueous systems containing oxidizing halogen biocides [1]. The ethyl spacer in 9H-Purine-6-ethanethiol structurally aligns with this class, and its water solubility (≥25 mg/mL) enables direct application in cooling water systems and industrial aqueous environments without pre-dissolution in organic solvents .

Purine C6 Substituent SAR Studies

9H-Purine-6-ethanethiol occupies a defined position in the chemical space of C6-substituted purines, bridging direct 6-thiol compounds (6-MP, 6-TG) and longer-chain 6-alkylthio derivatives shown to exhibit antimycobacterial activity [1]. Its calculated logP of 0.825 and PSA of 93.26 Ų provide a reference point for systematic evaluation of how linker length modulates ADME properties while maintaining purine scaffold recognition.

Application
Selection Property
Validation Focus
Aqueous assay development
Aqueous solubility profile
Co-solvent-free enzyme assay compatibility
Covalent probe design
Thiol reactivity with flexible spacer
Cysteine labeling and PNP binding confirmation
Corrosion inhibition in halogen systems
Thiol-functionalized purine scaffold
Corrosion rate testing in oxidizing biocide environments
Purine C6 SAR exploration
logP and PSA reference profile
Linker length vs. ADME/activity modulation

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14 linked technical documents
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